(S)-2-Amino-2-(6-methylpyridin-2-yl)ethan-1-ol
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Overview
Description
(2S)-2-amino-2-(6-methylpyridin-2-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 6-position and an aminoethanol moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(6-methylpyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine-2-carboxylic acid.
Reduction: The carboxylic acid is reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the aminoethanol derivative through a reaction with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production methods for (2S)-2-amino-2-(6-methylpyridin-2-yl)ethan-1-ol may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(6-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The aminoethanol moiety can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aminoethanol derivatives.
Scientific Research Applications
(2S)-2-amino-2-(6-methylpyridin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(6-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The aminoethanol moiety can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol
- (2S)-2-amino-2-(6-fluoropyridin-2-yl)ethan-1-ol
- (2S)-2-amino-2-(6-bromopyridin-2-yl)ethan-1-ol
Uniqueness
(2S)-2-amino-2-(6-methylpyridin-2-yl)ethan-1-ol is unique due to the presence of the methyl group at the 6-position of the pyridine ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity and alter its interaction with molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
(2S)-2-amino-2-(6-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-3-2-4-8(10-6)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m1/s1 |
InChI Key |
CHQMYDHITFHVHE-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)[C@@H](CO)N |
Canonical SMILES |
CC1=NC(=CC=C1)C(CO)N |
Origin of Product |
United States |
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